molecular formula C14H15ClN4O3 B5149099 N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5149099
M. Wt: 322.75 g/mol
InChI Key: VNXQAKPNTDGNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as CDN1163, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the pyrazolylacetamide family and has shown promising results in preclinical studies.

Mechanism of Action

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is an important molecular chaperone that helps to stabilize and activate various proteins involved in cell growth and survival. By inhibiting HSP90, this compound disrupts the activity of these proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HSP90, this compound has also been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is that it has been extensively studied and has shown promising results in preclinical studies. Additionally, this compound has a well-defined mechanism of action, which makes it an attractive target for further research. However, one limitation of this compound is that it is a small molecule inhibitor, which means that it may have limited efficacy in treating certain types of cancer.

Future Directions

There are a number of future directions for research on N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Additionally, researchers are interested in exploring the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in treating various types of cancer.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate to form N-(2-chlorobenzyl)-2-bromoacetamide. This intermediate is then reacted with 3,5-dimethyl-4-nitropyrazole in the presence of a base to yield this compound.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs in treating cancer.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-9-14(19(21)22)10(2)18(17-9)8-13(20)16-7-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXQAKPNTDGNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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